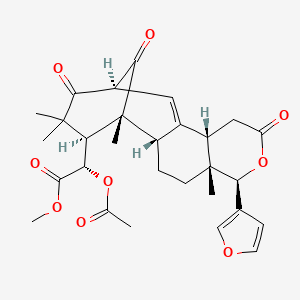

Khayalenoid E

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAXMHFWUBJUEN-GYFLQMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@@]4([C@H](C3=C[C@H](C2=O)C(=O)C1(C)C)CC(=O)O[C@H]4C5=COC=C5)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Khayalenoid E: A Technical Guide on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Khayalenoid E, a novel limonoid discovered from the stems of the African mahogany, Khaya senegalensis. This document details the scientific journey from its initial extraction to its structural elucidation, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source

Khayalenoid E was first isolated as part of a broader investigation into the chemical constituents of Khaya senegalensis (Meliaceae), a plant with a history of use in traditional African medicine for treating various ailments, including malaria.[1] This research led to the identification of a series of seven new limonoids, collectively named khayalenoids C-I, of which Khayalenoid E is a notable member.[1][2] The discovery of these compounds has further highlighted the potential of Khaya senegalensis as a source of complex and biologically active natural products.[3][4][5][6]

Experimental Protocols

The isolation and purification of Khayalenoid E involved a multi-step process combining various chromatographic techniques. The detailed methodology is outlined below.

Plant Material and Extraction

Air-dried and powdered stems of Khaya senegalensis served as the starting material. The initial extraction was performed using 95% aqueous ethanol at room temperature. The resulting crude extract was then partitioned successively with different solvents to separate compounds based on their polarity.

Isolation and Purification Workflow

The ethanolic extract underwent a rigorous separation process, as depicted in the workflow diagram below. This involved multiple stages of column chromatography, including silica gel, RP-18, and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Figure 1. Experimental workflow for the isolation of Khayalenoid E.

Structural Elucidation and Data

The chemical structure of Khayalenoid E was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of Khayalenoid E.

Table 1: ¹H NMR Spectroscopic Data for Khayalenoid E (400 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 5.45, d (3.2) |

| 2 | 2.41, m |

| 3 | 2.15, m |

| 5 | 3.05, d (10.4) |

| 6α | 2.35, m |

| 6β | 1.85, m |

| 9 | 2.85, d (8.8) |

| 11α | 2.10, m |

| 11β | 1.95, m |

| 12α | 1.75, m |

| 12β | 1.60, m |

| 15 | 5.95, s |

| 17 | 5.50, s |

| 21 | 7.42, t (1.6) |

| 22 | 6.40, d (1.6) |

| 23 | 7.61, s |

| 28 | 1.15, s |

| 29 | 1.05, s |

| 30 | 1.25, s |

| 1'-OAc | 2.18, s |

| 7'-OMe | 3.70, s |

Data extracted from the primary literature describing the isolation of khayalenoids C-I.[1]

Table 2: ¹³C NMR Spectroscopic Data for Khayalenoid E (100 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 78.5 | 16 | 167.2 |

| 2 | 45.2 | 17 | 78.1 |

| 3 | 38.1 | 18 | 21.5 |

| 4 | 41.3 | 19 | 16.8 |

| 5 | 45.8 | 20 | 120.5 |

| 6 | 32.5 | 21 | 141.1 |

| 7 | 174.1 | 22 | 110.2 |

| 8 | 140.2 | 23 | 143.2 |

| 9 | 50.1 | 28 | 27.5 |

| 10 | 43.5 | 29 | 19.5 |

| 11 | 26.8 | 30 | 21.8 |

| 12 | 25.9 | 1'-OAc | 170.5 |

| 13 | 39.8 | 1'-OAc (CH₃) | 21.2 |

| 14 | 130.1 | 7'-OMe | 52.1 |

| 15 | 125.4 |

Data extracted from the primary literature describing the isolation of khayalenoids C-I.[1]

Table 3: Mass Spectrometry Data for Khayalenoid E

| Technique | Result |

| HRESIMS | m/z [M+Na]⁺ (Calculated for C₂₉H₃₄O₉Na) |

Specific m/z value would be found in the original publication.[1]

Biological Activity

While the primary publication on the discovery of Khayalenoid E focused on its structural elucidation, the broader class of limonoids from Khaya senegalensis has been reported to exhibit a range of biological activities.[1] These include antifungal, antimalarial, antifeedant, antiprotozoal, and antiviral properties.[1][7][8] Further investigation is required to determine the specific bioactivity profile of Khayalenoid E. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-activated macrophages has been tested for other new limonoids from the same plant, suggesting a potential anti-inflammatory role.[9]

Potential Signaling Pathways

The mechanism of action for many limonoids is still under investigation. However, some have been shown to interfere with key cellular signaling pathways. For instance, the anti-inflammatory activity observed in related compounds suggests potential interaction with pathways such as the NF-κB signaling cascade, which is crucial in the inflammatory response.

Figure 2. Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

The discovery and characterization of Khayalenoid E contribute significantly to the understanding of the chemical diversity of Khaya senegalensis. Its complex structure presents an interesting target for total synthesis and further pharmacological evaluation. Future research should focus on elucidating the specific biological activities of Khayalenoid E and its mechanism of action to determine its potential as a lead compound for drug development. The rich ethnopharmacological background of the source plant provides a strong rationale for continued investigation into this and related compounds.[4][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Limonoids and triterpenoids from Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arocjournal.com [arocjournal.com]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal limonoids from the fruits of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Limonoids from the stem bark of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Path to Unveiling Khayalenoid E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and characterize novel bioactive compounds from natural sources is a cornerstone of drug discovery. Among the vast repository of natural products, limonoids, a class of highly oxygenated tetranortriterpenoids found predominantly in the Meliaceae family, have garnered significant attention for their diverse biological activities. This technical guide delves into the chemical structure elucidation of Khayalenoid E, a limonoid isolated from the stem bark of Khaya senegalalensis. While the full, detailed experimental data from the primary literature remains elusive in publicly accessible domains, this document pieces together available information to provide a foundational understanding of the processes involved in its characterization.

Isolation and Purification

The journey to elucidating the structure of a natural product begins with its isolation from the source material. For Khayalenoid E, the process would have commenced with the collection and processing of the stem bark of Khaya senegalensis. A generalized workflow for the isolation of limonoids from plant material is depicted below.

Figure 1. Generalized workflow for the isolation of Khayalenoid E.

Experimental Protocol: A Prototypical Approach

Based on standard phytochemical procedures for limonoid isolation, the following represents a likely, albeit generalized, experimental protocol:

-

Extraction: The air-dried and powdered stem bark of Khaya senegalensis would be exhaustively extracted with a polar solvent like methanol at room temperature.

-

Concentration: The resulting extract would be concentrated under reduced pressure to yield a crude residue.

-

Fractionation: This crude extract would then be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Limonoids are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction would be subjected to multiple steps of column chromatography. A primary separation on a silica gel column using a gradient of hexane and ethyl acetate would likely be employed.

-

Fine Purification: Fractions containing compounds of interest would be further purified using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound, Khayalenoid E.

Spectroscopic Data Analysis for Structure Elucidation

The determination of the chemical structure of an isolated compound is a puzzle solved by piecing together data from various spectroscopic techniques. The primary methods for a compound like Khayalenoid E would include Mass Spectrometry (MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) to establish the carbon skeleton and the connectivity of atoms. Infrared (IR) spectroscopy would provide information about the functional groups present.

Table 1: Anticipated Spectroscopic Data for Khayalenoid E

| Spectroscopic Technique | Information Provided | Anticipated Data for Khayalenoid E |

| Mass Spectrometry (MS) | Molecular Weight and Elemental Composition | A precise molecular ion peak (e.g., in HRESIMS) would suggest a specific molecular formula. |

| ¹H NMR | Number and types of protons, their chemical environment, and spin-spin coupling | Signals corresponding to olefinic protons, protons attached to oxygenated carbons, methyl groups, and protons of the furan ring characteristic of limonoids. |

| ¹³C NMR | Number and types of carbon atoms (e.g., carbonyls, olefins, aliphatic) | Resonances for carbonyl carbons (esters, ketones), olefinic carbons, carbons of the furan ring, and numerous sp³-hybridized carbons of the steroid-like core. |

| Infrared (IR) | Presence of specific functional groups | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O) groups (from esters and/or ketones), and C-O bonds. |

The Structure of Khayalenoid E

Based on a comprehensive review of meliaceous limonoids, Khayalenoid E is described as a derivative of a known limonoid scaffold.[1] While the complete 2D structure is not available in the accessed resources, the partial structural information suggests it belongs to the mexicanolide class of limonoids.

Figure 2. Logical relationship for determining the final structure.

The review by Tan and Luo (2011) indicates the following substitutions on a parent structure: R1 = H; R2 = O; R3 = OAc, and its origin from K. senegalensis.[1] This points to a specific arrangement of hydrogen, oxygen, and an acetate group on the core limonoid framework. The full elucidation would have involved a meticulous analysis of 2D-NMR data (HMBC and COSY) to connect all the protons and carbons and establish the final structure.

Biological Activity and Signaling Pathways

The primary literature describing the isolation of Khayalenoid E is titled "Cytotoxic limonoids from the stem bark of Khaya senegalensis". This strongly suggests that Khayalenoid E was evaluated for its cytotoxic activity against one or more cancer cell lines.

Experimental Protocol: Cytotoxicity Assay (A Representative Example)

A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Culture: Human cancer cells would be cultured in an appropriate medium and seeded into 96-well plates.

-

Compound Treatment: The cells would be treated with various concentrations of Khayalenoid E and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution would be added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) would be added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well would be measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%, would be calculated.

Should Khayalenoid E exhibit significant cytotoxicity, further studies would be warranted to investigate the underlying mechanism of action, including its effect on specific cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), or cell cycle regulation.

Figure 3. Potential mechanism of cytotoxic action of Khayalenoid E.

Conclusion

References

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Khayalenoid E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E, a complex marine-derived diterpenoid with the molecular formula C₂₉H₃₄O₉, represents a fascinating target for biosynthetic investigation. Isolated from a soft coral species, its intricate architecture, characterized by a nine-membered carbocyclic ring fused to a six-membered ring, suggests a biosynthetic origin from the xenicane family of diterpenoids. This technical guide outlines a putative biosynthetic pathway for Khayalenoid E, starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). In the absence of direct experimental data for Khayalenoid E, this document leverages established principles of terpenoid biosynthesis and analogous pathways of structurally related marine natural products. We present hypothesized enzymatic steps, detailed experimental protocols for pathway elucidation, and a framework for quantitative analysis. This guide serves as a foundational resource for researchers aiming to unravel the novel enzymatic machinery responsible for the synthesis of Khayalenoid E and to harness its potential for biotechnological and pharmaceutical applications.

Introduction to Khayalenoid E

Khayalenoid E is a secondary metabolite isolated from a marine soft coral.[1] Its chemical formula is C₂₉H₃₄O₉ and its structure is characterized by a complex, highly oxygenated bicyclic core. The systematic name derived from its SMILES representation is CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC. This structure places it within the xenicane class of diterpenoids, which are known for their unique nine-membered ring systems and significant biological activities.[1][2][3] The name "Khayalenoid" is noted to be potentially confounding, as "khayanolides" are limonoids derived from the plant genus Khaya.[4][5]

Proposed Biosynthetic Pathway of Khayalenoid E

The biosynthesis of terpenoids, including diterpenoids like Khayalenoid E, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] In marine organisms, these are typically synthesized via the mevalonate (MVA) pathway.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The initial steps involve the sequential condensation of IPP and DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by prenyltransferases.

Cyclization of GGPP to the Xenicane Scaffold

The defining step in the biosynthesis of Khayalenoid E is the cyclization of the linear GGPP precursor to form the characteristic bicyclic xenicane core. This is hypothesized to be catalyzed by a terpene cyclase. The proposed mechanism is analogous to the biosynthesis of other xenicane diterpenoids.[2][6] It is suggested to proceed through an initial isomerization of GGPP to a linalyl pyrophosphate intermediate, followed by an intramolecular cyclization.

Tailoring Reactions to Yield Khayalenoid E

Following the formation of the basic xenicane skeleton, a series of post-cyclization modifications, known as tailoring reactions, are required to produce the final structure of Khayalenoid E. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and transferases (e.g., acetyltransferases). Based on the structure of Khayalenoid E, the following tailoring steps are proposed:

-

Oxidations: Multiple positions on the xenicane core are hydroxylated, likely by cytochrome P450 monooxygenases.

-

Formation of the Furan Ring: A key structural feature of Khayalenoid E is a furan-containing side chain. This is likely formed through a series of oxidative modifications of the isoprenyl side chain.

-

Acetylations: The presence of two acetate groups in Khayalenoid E indicates the action of acetyltransferases, which would use acetyl-CoA as a donor to esterify hydroxyl groups.

-

Ketone Formation: Oxidation of hydroxyl groups to ketones is also a necessary step.

Quantitative Data Summary

As the biosynthetic pathway of Khayalenoid E has not yet been experimentally elucidated, no specific quantitative data is available. The following table provides a template for the types of data that would be crucial to collect during the investigation of this pathway, with examples of expected units and significance.

| Parameter | Example Value | Unit | Significance |

| GGPP Synthase | |||

| Km (for FPP) | 5-50 | µM | Substrate affinity |

| kcat | 0.1-10 | s⁻¹ | Catalytic turnover rate |

| Xenicane Cyclase | |||

| Km (for GGPP) | 1-20 | µM | Substrate affinity |

| kcat | 0.01-5 | s⁻¹ | Catalytic turnover rate |

| Product Distribution | 80% Xenicane A, 20% Xenicane B | % | Enzyme specificity |

| P450 Monooxygenase | |||

| Km (for Xenicane Scaffold) | 10-100 | µM | Substrate affinity |

| kcat | 0.05-2 | s⁻¹ | Catalytic turnover rate |

| Acetyltransferase | |||

| Km (for Hydroxylated Intermediate) | 20-150 | µM | Substrate affinity |

| Km (for Acetyl-CoA) | 50-500 | µM | Co-substrate affinity |

| kcat | 1-20 | s⁻¹ | Catalytic turnover rate |

| Metabolite Concentrations | |||

| GGPP | 50-200 | pmol/g fresh weight | Precursor pool size |

| Khayalenoid E | 100-1000 | µg/g fresh weight | Final product yield |

Experimental Protocols for Pathway Elucidation

The following section outlines key experimental methodologies that would be employed to investigate the proposed biosynthetic pathway of Khayalenoid E.

Identification of Candidate Biosynthetic Genes

Methodology:

-

Sample Collection and Nucleic Acid Extraction: Collect fresh soft coral tissue and immediately freeze in liquid nitrogen. Extract high-quality genomic DNA and total RNA using established protocols (e.g., CTAB method for DNA, Trizol method for RNA).

-

Sequencing and Assembly: Perform deep sequencing of the genomic DNA (e.g., PacBio or Oxford Nanopore for long reads) and RNA (e.g., Illumina RNA-Seq). Assemble the genome and transcriptome de novo using appropriate software (e.g., Canu for genome, Trinity for transcriptome).

-

Gene Annotation and Mining: Annotate the assembled genome to predict gene models. Mine the predicted proteome for candidate biosynthetic genes using BLAST searches with known terpene cyclases, P450s, and acetyltransferases as queries. Analyze the genomic context of candidate genes for potential biosynthetic gene clusters (BGCs) using tools like antiSMASH.

Functional Characterization of a Candidate Terpene Cyclase

Methodology:

-

Gene Cloning and Heterologous Expression: Synthesize the codon-optimized candidate terpene cyclase gene and clone it into an E. coli expression vector (e.g., pET-28a). Transform the construct into an expression host strain (e.g., E. coli BL21(DE3)) that also expresses a GGPP synthase to provide the substrate.

-

In Vivo Assay: Culture the engineered E. coli strain, induce protein expression (e.g., with IPTG), and co-culture with a dodecane overlay to capture volatile products.

-

Product Identification: Extract the dodecane layer and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products by comparing their mass spectra to known standards and databases.

-

In Vitro Enzyme Assay: Purify the His-tagged terpene cyclase via Ni-NTA affinity chromatography. Incubate the purified enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Quench the reaction, extract with an organic solvent (e.g., hexane), and analyze by GC-MS.

Characterization of Tailoring Enzymes (P450s and Acetyltransferases)

Methodology:

-

Heterologous Expression: Express candidate P450s in a host system that provides a suitable cytochrome P450 reductase partner, such as yeast (Saccharomyces cerevisiae) or a modified E. coli strain. Express candidate acetyltransferases in E. coli.

-

Enzyme Assays:

-

P450s: Perform whole-cell biotransformation assays by feeding the putative substrate (the product of the terpene cyclase) to the yeast culture expressing the P450. Analyze the culture extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect hydroxylated products.

-

Acetyltransferases: Incubate the purified acetyltransferase with the hydroxylated intermediate and acetyl-CoA. Monitor the formation of the acetylated product by LC-MS.

-

Conclusion

The biosynthetic pathway of Khayalenoid E remains an exciting frontier in marine natural product research. This guide provides a comprehensive, albeit putative, framework for its elucidation. By combining modern genomic and transcriptomic techniques with classical biochemical characterization, the novel enzymes responsible for constructing this complex molecule can be identified and characterized. Unraveling this pathway will not only provide fundamental insights into the biosynthesis of marine diterpenoids but also pave the way for the sustainable production of Khayalenoid E and its analogs through metabolic engineering, unlocking their full therapeutic potential.

References

- 1. Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Khayanolides, rearranged phragmalin limonoid antifeedants from Khaya senegalensis | Semantic Scholar [semanticscholar.org]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

The Biological Origin and Putative Bioactivity of Khayalenoid E: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E is a naturally occurring triterpenoid compound that has been isolated from the plant species Khaya senegalensis, a tree belonging to the Meliaceae family. This family of plants is a rich source of structurally diverse and biologically active limonoids. While specific quantitative data on the bioactivity of Khayalenoid E is not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of its biological origin, along with data and experimental protocols for closely related compounds isolated from the same source. This information serves as a valuable resource for researchers interested in the potential therapeutic applications of Khayalenoid E and other related limonoids.

Biological Origin of Khayalenoid E

Khayalenoid E is a secondary metabolite produced by the African mahogany tree, Khaya senegalensis (Desr.) A. Juss.[1]. It has been successfully isolated from the leaves and twigs of this plant species[1]. Structurally, it is classified as a triterpenoid, a large and diverse class of organic compounds derived from isoprene units[1].

Quantitative Biological Activity of Related Limonoids from Khaya senegalensis

Table 1: Anti-inflammatory Activity of Khayandirobilide A from Khaya senegalensis

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Khayandirobilide A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 5.04 ± 0.14 | |

| Khayandirobilide A | Nitric Oxide (NO) Production Inhibition | BV-2 microglia | 4.97 ± 0.5 |

Table 2: Antiplasmodial and Antileishmanial Activity of a Limonoid Mixture from Khaya senegalensis

| Compound Mixture | Target Organism | Strain | IC50 (µg/mL) | Reference |

| 21β-hydroxylbourjotinolone A + 21α-melianodiol + 21β-melianodiol | Plasmodium falciparum | Dd2 (multidrug-resistant) | 27.38 | |

| 21β-hydroxylbourjotinolone A + 21α-melianodiol + 21β-melianodiol | Leishmania donovani | Promastigotes | 14.31 |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and biological evaluation of limonoids from Khaya senegalensis, which can be adapted for the study of Khayalenoid E.

General Protocol for the Isolation of Limonoids from Khaya senegalensis

This protocol is a composite based on methodologies reported for the isolation of various triterpenoids from Khaya senegalensis.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves and twigs of Khaya senegalensis.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material with ethanol or methanol at room temperature for several days.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing triterpenoids.

4. Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and analyze them by TLC.

-

Pool fractions with similar TLC profiles and subject them to further purification steps.

-

Further purification can be achieved using techniques such as preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

5. Structure Elucidation:

-

Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-ESI-MS).

Workflow for Limonoid Isolation from Khaya senegalensis

Caption: A generalized workflow for the isolation and purification of Khayalenoid E.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of Khayandirobilide A.

1. Cell Culture:

-

Culture RAW 264.7 macrophage or BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., Khayalenoid E) for 1 hour.

3. Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

4. Measurement of Nitric Oxide:

-

Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Mix equal volumes of the culture supernatant and Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

5. Data Analysis:

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production, by plotting the percentage of inhibition against the compound concentration.

Putative Signaling Pathway Modulation

While the direct molecular targets of Khayalenoid E have not yet been elucidated, the structurally related limonoid, Khayandirobilide A, also isolated from Khaya senegalensis, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It is plausible that Khayalenoid E may act through similar mechanisms.

Khayandirobilide A has been reported to inhibit the production of pro-inflammatory mediators by suppressing the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Furthermore, it upregulates the Nrf2/HO-1 signaling pathway, which is a critical cellular defense mechanism against oxidative stress and inflammation.

Signaling Pathway Modulated by Khayandirobilide A

Caption: Putative anti-inflammatory signaling pathway modulated by limonoids.

Conclusion and Future Directions

Khayalenoid E, a triterpenoid from Khaya senegalensis, belongs to a class of natural products with demonstrated therapeutic potential. While direct biological data for Khayalenoid E is currently limited, the significant anti-inflammatory, antiplasmodial, and antileishmanial activities of other co-occurring limonoids strongly suggest that Khayalenoid E is a promising candidate for further investigation.

Future research should focus on:

-

The targeted isolation and purification of Khayalenoid E in sufficient quantities for comprehensive biological screening.

-

The systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and antiparasitic activities, including the determination of IC50 and EC50 values.

-

The elucidation of its mechanism of action and the identification of its specific molecular targets and modulated signaling pathways.

This technical guide provides a foundational resource to stimulate and guide future research endeavors into the promising therapeutic potential of Khayalenoid E.

References

"Khayalenoid E" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E is a naturally occurring diterpenoid isolated from the soft coral Khaya senegalensis. This technical guide provides a comprehensive overview of the known physical and chemical properties of Khayalenoid E, alongside its biological activities. While detailed experimental protocols and specific signaling pathways remain to be fully elucidated in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Khayalenoid E is a complex diterpenoid with a molecular formula of C₂₉H₃₄O₉ and a molecular weight of 526.6 g/mol [1]. It is classified as a secondary metabolite. Basic identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1220508-29-1 | [1] |

| Molecular Formula | C₂₉H₃₄O₉ | [1] |

| Molecular Weight | 526.6 g/mol | [1] |

| Appearance | Powder | |

| Purity | 98% | |

| Canonical SMILES | CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC | |

| InChI | InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1 | |

| InChIKey | YEAXMHFWUBJUEN-GYFLQMTFSA-N |

Note: Specific physical properties such as melting point, boiling point, and detailed solubility data are not currently available in the surveyed literature.

Biological Activity and Potential Therapeutic Applications

Khayalenoid E has been identified as a promising neuroprotective agent. Its mechanism of action is believed to involve the modulation of oxidative stress pathways and the inhibition of apoptotic signaling. These properties suggest its potential for the development of therapeutic strategies for neurodegenerative diseases.

Neuroprotection

Khayalenoid E's neuroprotective effects are attributed to its ability to mitigate cellular damage caused by oxidative stress and to interfere with the programmed cell death cascade known as apoptosis.

Signaling Pathway Hypothesis: Oxidative Stress and Apoptosis Inhibition

Based on its described biological activities, a hypothetical signaling pathway for Khayalenoid E's neuroprotective action can be proposed. Khayalenoid E likely interacts with intracellular signaling cascades that respond to oxidative stress, such as the Nrf2-Keap1 pathway, and pathways that regulate apoptosis, including the Bcl-2 family of proteins and caspase activation.

Caption: Hypothetical signaling pathway of Khayalenoid E's neuroprotective action.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of Khayalenoid E from its soft coral source would typically follow a multi-step chromatographic process.

Caption: General workflow for the isolation and purification of Khayalenoid E.

Spectroscopic Analysis

The structural elucidation of Khayalenoid E would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS experiments can provide information about the substructures.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O-C), based on their characteristic absorption frequencies.

Note: Specific spectroscopic data for Khayalenoid E are not available in the reviewed literature.

Future Research Directions

The current body of knowledge on Khayalenoid E presents several opportunities for further investigation:

-

Total Synthesis: The development of a total synthesis route would provide a reliable source of Khayalenoid E for further biological studies, overcoming the limitations of natural product isolation.

-

Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways through which Khayalenoid E exerts its neuroprotective effects. This would involve in vitro and in vivo models of neurodegenerative diseases.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess its potential as a drug candidate, the absorption, distribution, metabolism, and excretion (ADME) properties of Khayalenoid E need to be characterized.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of Khayalenoid E would help to identify the key structural features responsible for its activity and could lead to the development of more potent and selective compounds.

Conclusion

Khayalenoid E is a marine-derived natural product with demonstrated potential as a neuroprotective agent. While foundational chemical data is available, a significant amount of research is still required to fully characterize its physical, chemical, and biological properties. This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this intriguing molecule. The elucidation of its detailed mechanism of action and the development of a synthetic route are critical next steps in advancing Khayalenoid E towards potential clinical applications.

References

Unraveling the Biological Potential of Khayalenoid E: A Preliminary Technical Overview

For Immediate Release

Shanghai, China – November 18, 2025 – Khayalenoid E, a naturally occurring triterpenoid isolated from the leaves and twigs of Khaya senegalensis, is emerging as a compound of interest within the scientific community. While comprehensive biological activity data remains limited in publicly accessible peer-reviewed literature, preliminary information from commercial suppliers suggests potential neuroprotective properties, sparking curiosity among researchers in drug development. This technical guide serves as a foundational overview of the current, albeit limited, understanding of Khayalenoid E's biological activity and outlines a prospective research framework to elucidate its therapeutic potential.

Introduction to Khayalenoid E

Khayalenoid E is classified as a meliaceous limonoid, a diverse group of secondary metabolites known for a wide range of biological activities.[1] Its chemical structure has been elucidated, but its specific mechanism of action and biological targets are yet to be extensively studied and reported in scientific literature.

Reported Biological Activity: Neuroprotection

Currently, the primary reported biological activity of Khayalenoid E is its potential as a neuroprotective agent. Information from Biosynth, a supplier of fine chemicals for life science research, suggests that Khayalenoid E may protect neuronal cells from oxidative stress and inhibit apoptotic signaling.[2] These properties indicate a potential therapeutic application in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] However, it is critical to note that at the time of this report, these claims have not been substantiated by published, peer-reviewed experimental data.

Hypothetical Mechanism of Action and Signaling Pathways

Based on the general understanding of neuroprotection against oxidative stress and apoptosis, a hypothetical mechanism of action for Khayalenoid E can be postulated. This proposed pathway, presented below, requires rigorous experimental validation.

Caption: Hypothetical neuroprotective signaling pathways of Khayalenoid E.

Proposed Experimental Protocols for Validation

To validate the suggested neuroprotective effects of Khayalenoid E, a series of in vitro experiments are necessary. The following protocols are proposed as a starting point for investigation.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

-

Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM/F12 supplemented with FBS and antibiotics).

-

Treatment: Cells would be pre-treated with varying concentrations of Khayalenoid E for a specified duration (e.g., 2-24 hours) prior to induction of cellular stress.

Induction of Oxidative Stress and Apoptosis

-

Oxidative Stress: Induced by treating cells with a known oxidizing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Apoptosis: Induced by a pro-apoptotic agent like staurosporine or serum deprivation.

Assessment of Cytotoxicity and Cell Viability

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

Purpose: To determine the protective effect of Khayalenoid E against stressor-induced cell death.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Method: Staining with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) followed by analysis using flow cytometry or fluorescence microscopy.

-

Purpose: To quantify the antioxidant capacity of Khayalenoid E.

Western Blot Analysis for Apoptosis and Oxidative Stress Markers

-

Protein Targets for Apoptosis: Cleaved caspase-3, Bax, Bcl-2.

-

Protein Targets for Oxidative Stress Response: Nrf2, HO-1, NQO1.

-

Purpose: To investigate the molecular pathways affected by Khayalenoid E treatment.

Prospective Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary biological investigation of Khayalenoid E.

Caption: A proposed experimental workflow for investigating Khayalenoid E.

Quantitative Data Summary

As of the date of this publication, there is no publicly available, peer-reviewed quantitative data on the biological activity of Khayalenoid E. The following table is presented as a template for future studies to populate.

| Biological Assay | Endpoint | Khayalenoid E Concentration | Result | Reference |

| MTT Assay | IC₅₀ (Cytotoxicity) | e.g., µM | Data Not Available | - |

| MTT Assay | % Viability (Neuroprotection) | e.g., µM | Data Not Available | - |

| DCFH-DA Assay | % ROS Reduction | e.g., µM | Data Not Available | - |

| Western Blot | Fold Change in Protein Expression | e.g., µM | Data Not Available | - |

Conclusion and Future Directions

Khayalenoid E presents an intriguing, yet largely unexplored, avenue for neuroprotective drug discovery. The current claims regarding its activity are based on non-peer-reviewed sources and require thorough scientific validation. The experimental framework proposed in this guide provides a clear path for researchers to systematically investigate the biological effects of Khayalenoid E, quantify its activity, and elucidate its mechanism of action. Future in vivo studies using animal models of neurodegeneration will be a critical next step should in vitro studies yield promising results. The scientific community eagerly awaits the first peer-reviewed publications that will shed light on the true biological potential of this natural compound.

References

Khayalenoid E: A Whitepaper on the Hypothesized Mechanism of Action

Disclaimer: The mechanism of action for Khayalenoid E has not been definitively established in published literature. This document presents a hypothesized mechanism based on the known biological activities of its source, Khaya senegalensis, and its chemical class, limonoids (a subclass of triterpenoids). The quantitative data and experimental protocols are illustrative and intended to guide future research.

Introduction

Khayalenoid E is a naturally occurring limonoid isolated from the stem bark of Khaya senegalensis, a tree belonging to the Meliaceae family.[1][2] Extracts from this plant have been traditionally used in African medicine and have demonstrated a range of biological activities, most notably anti-inflammatory effects.[3][4][5][6][7] The broader chemical class of triterpenoids is recognized for diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-apoptotic activities.[8][9]

While direct evidence for Khayalenoid E's specific mode of action is pending, its structural characteristics and the activities of related compounds allow for the formulation of a compelling hypothesis. We propose that Khayalenoid E acts through a dual mechanism involving the attenuation of inflammatory responses and the direct protection of neuronal cells from apoptotic and oxidative insults. This whitepaper will detail this hypothesized mechanism, present illustrative data, and provide standard experimental protocols to facilitate its investigation.

Hypothesized Mechanism of Action

We hypothesize that Khayalenoid E exerts its biological effects through two primary, interconnected pathways:

-

Anti-Inflammatory Action: By inhibiting key pro-inflammatory signaling pathways, primarily the NF-κB cascade, and reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

-

Neuroprotective Action: By shielding neuronal cells from damage through the activation of the Nrf2 antioxidant response and the inhibition of the intrinsic apoptosis pathway.

These two arms of activity are likely synergistic, as chronic inflammation is a key driver of neurodegenerative processes.

Anti-Inflammatory Pathway

The anti-inflammatory properties of Khaya senegalensis extracts are well-documented.[3][4][5][6] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of prostaglandin production.[5] Furthermore, other limonoids isolated from K. senegalensis have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1]

Our hypothesis posits that Khayalenoid E directly interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated, translocates to the nucleus, and induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and COX-2. Khayalenoid E may inhibit this pathway, possibly by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. This leads to a downstream reduction in the synthesis of NO and prostaglandins, mitigating the inflammatory response.

Neuroprotective Pathway

Triterpenoids are increasingly recognized for their neuroprotective potential, acting through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[8][9][10] We propose that Khayalenoid E confers neuroprotection via two distinct mechanisms:

-

Activation of the Nrf2-ARE Pathway: Oxidative stress is a major contributor to neuronal cell death. Khayalenoid E may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of an activator like Khayalenoid E, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes, bolstering the cell's defense against oxidative damage.

-

Inhibition of the Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a critical process in neurodegeneration. The intrinsic pathway is controlled by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (specifically Caspase-9 and the executioner Caspase-3), leading to cell death. We hypothesize that Khayalenoid E modulates the Bcl-2 protein family, either by upregulating anti-apoptotic members (like Bcl-2) or downregulating pro-apoptotic members (like Bax). This action would stabilize the mitochondrial membrane, prevent cytochrome c release, and thereby inhibit the activation of the caspase cascade and subsequent apoptosis.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data that would be expected from experiments designed to test the proposed mechanism of action for Khayalenoid E.

Table 1: Inhibitory Effect of Khayalenoid E on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of Khayalenoid E (µM) | NO Production (% of Control) | Standard Deviation |

| 0 (LPS only) | 100 | ± 5.2 |

| 1 | 85.4 | ± 4.1 |

| 5 | 62.1 | ± 3.5 |

| 10 | 41.3 | ± 2.8 |

| 25 | 18.7 | ± 2.1 |

| 50 | 5.9 | ± 1.5 |

Table 2: Protective Effect of Khayalenoid E on H₂O₂-Induced Cytotoxicity in SH-SY5Y Neuronal Cells

| Treatment | Cell Viability (%) | Standard Deviation |

| Control (Untreated) | 100 | ± 4.5 |

| H₂O₂ (100 µM) | 48.2 | ± 3.9 |

| Khayalenoid E (5 µM) + H₂O₂ | 65.7 | ± 4.1 |

| Khayalenoid E (10 µM) + H₂O₂ | 78.9 | ± 3.3 |

| Khayalenoid E (25 µM) + H₂O₂ | 91.5 | ± 3.8 |

Table 3: Modulation of Apoptosis-Related Protein Expression by Khayalenoid E in Staurosporine-Treated Neuronal Cells (Relative Densitometry Units)

| Treatment | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | Cleaved Caspase-3 |

| Control | 1.00 | 1.00 | 1.00 |

| Staurosporine (1 µM) | 0.45 | 2.85 | 3.10 |

| Khayalenoid E (10 µM) + Staurosporine | 0.89 | 1.21 | 1.35 |

Visualizations of Hypothesized Pathways and Workflows

Caption: Proposed experimental workflow for investigating the mechanism of action of Khayalenoid E.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Khayalenoid E.

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by Khayalenoid E.

References

- 1. Limonoids from the stem bark of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-inflammatory and anti-haemolytic activity of Khaya senegalensis bark. [wisdomlib.org]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. article.imrpress.com [article.imrpress.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. explorationpub.com [explorationpub.com]

- 9. Neuroprotective Effects of Triterpenoids from Camellia japonica against Amyloid β-Induced Neuronal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Khayalenoid E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Khayalenoid E, a limonoid isolated from Khaya senegalensis. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential drug development applications. All data is sourced from the primary literature reporting its discovery and structural elucidation.

Spectroscopic Data

The structure of Khayalenoid E was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of Khayalenoid E.

| Technique | Ion | m/z [M+Na]+ (Calculated) | m/z [M+Na]+ (Found) | Molecular Formula |

| HRESIMS | [M+Na]+ | 581.1897 | 581.1891 | C29H34O11 |

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR data for Khayalenoid E were recorded in CDCl3. The assignments are based on 1D and 2D NMR experiments (COSY, HSQC, and HMBC).

Table 1: 1H NMR Data for Khayalenoid E (500 MHz, CDCl3)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.45 | d | 12.5 |

| 2 | 2.58 | m | |

| 3 | 4.60 | d | 3.0 |

| 5 | 2.89 | d | 10.0 |

| 6α | 2.20 | m | |

| 6β | 2.05 | m | |

| 9 | 2.45 | d | 5.0 |

| 11α | 2.15 | m | |

| 11β | 1.85 | m | |

| 12α | 1.95 | m | |

| 12β | 1.70 | m | |

| 15 | 5.01 | s | |

| 17 | 5.42 | s | |

| 21 | 7.40 | t | 1.5 |

| 22 | 6.35 | t | 1.0 |

| 23 | 7.25 | m | |

| 1-OAc | 2.08 | s | |

| 3-OAc | 2.12 | s | |

| Me-18 | 1.25 | s | |

| Me-19 | 1.08 | s | |

| Me-28 | 0.95 | s | |

| Me-29 | 1.15 | s |

Table 2: 13C NMR Data for Khayalenoid E (125 MHz, CDCl3)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 78.5 | 16 | 167.2 |

| 2 | 42.1 | 17 | 78.8 |

| 3 | 72.3 | 18 | 21.5 |

| 4 | 38.9 | 19 | 15.8 |

| 5 | 45.6 | 20 | 120.5 |

| 6 | 33.4 | 21 | 141.2 |

| 7 | 174.1 | 22 | 110.1 |

| 8 | 46.2 | 23 | 143.2 |

| 9 | 52.3 | 28 | 27.8 |

| 10 | 41.8 | 29 | 18.9 |

| 11 | 26.7 | 1-OAc (C=O) | 170.5 |

| 12 | 37.1 | 1-OAc (CH3) | 21.1 |

| 13 | 48.9 | 3-OAc (C=O) | 170.1 |

| 14 | 172.8 | 3-OAc (CH3) | 21.3 |

| 15 | 70.2 |

Experimental Protocols

The following protocols are a summary of the methods used for the isolation and structural determination of Khayalenoid E.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier transform infrared spectrometer. NMR spectra were acquired on a 500 MHz spectrometer using CDCl3 as the solvent and TMS as the internal standard. HRESIMS were obtained on a time-of-flight mass spectrometer. Column chromatography was performed using silica gel (200-300 mesh) and Sephadex LH-20.

Extraction and Isolation

The air-dried and powdered stem bark of Khaya senegalensis was extracted with 95% ethanol at room temperature. The resulting crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification of the fractions was achieved using Sephadex LH-20 column chromatography and preparative HPLC to yield pure Khayalenoid E.

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra were acquired in CDCl3. Chemical shifts are reported in ppm relative to the solvent signals (δH 7.26 and δC 77.16 for CDCl3). The structural assignments were confirmed by 2D NMR experiments, including 1H-1H COSY, HSQC, and HMBC.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer in the positive ion mode to determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Khayalenoid E.

In Vitro Cytotoxicity Screening of Khayalenoid E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonoids, a class of highly oxygenated tetranortriterpenoids, are abundant in plants of the Meliaceae family, including the genus Khaya, commonly known as African mahogany. Various species of Khaya, such as K. grandifoliola, K. ivorensis, and K. senegalensis, are rich sources of diverse limonoids, many of which have demonstrated potent biological activities, including anticancer properties. This technical guide focuses on the in vitro cytotoxicity screening of Khayalenoid E, a putative limonoid from this genus. While specific data for Khayalenoid E is pending, this document outlines the established methodologies and summarizes existing data for similar compounds to provide a robust framework for its evaluation.

Quantitative Cytotoxicity Data of Related Limonoids

The cytotoxic potential of limonoids isolated from Khaya species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the reported IC50 values for several limonoids from the Khaya genus.

| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Source |

| 3α,7α-dideacetylkhivorin | MCF-7 | Breast Cancer | 0.07 | [1] |

| SiHa | Cervical Cancer | 0.14 | [1] | |

| Caco-2 | Colorectal Cancer | 0.09 | [1] | |

| 1-O-acetylkhayanolide B | MCF-7, SiHa, Caco-2 | - | Inactive | [1] |

| Deacetylkhayanolide E | - | - | Inactive | [2] |

| 6S-hydroxykhayalactone | - | - | Inactive | [2] |

| Grandifolide A | - | - | Inactive | [2] |

Note: The inactivity of deacetylkhayanolide E in the tested assays is a significant finding that underscores the importance of specific structural features for cytotoxic activity.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of in vitro cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Khayalenoid E (or related limonoid) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Khayalenoid E in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of natural compounds like limonoids are often mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Understanding the underlying signaling pathways is crucial for drug development.

Apoptosis Induction

Apoptosis is a tightly regulated process involving a cascade of molecular events. Many chemotherapeutic agents induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction by natural products.

Cell Cycle Arrest

In addition to apoptosis, cytotoxic compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M. This prevents the cells from dividing and can ultimately lead to cell death.

Conclusion

While direct cytotoxic data for Khayalenoid E is currently unavailable, the established anticancer potential of other limonoids from the Khaya genus provides a strong rationale for its investigation. This technical guide offers a foundational framework for the in vitro cytotoxicity screening of Khayalenoid E, encompassing standardized experimental protocols and an overview of potential signaling pathways involved in its mechanism of action. Further research is warranted to isolate and characterize Khayalenoid E and to perform comprehensive in vitro and in vivo studies to validate its therapeutic potential.

References

Unveiling Khayalenoid E: A Technical Primer on its Natural Origins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sourcing of Khayalenoid E, a notable triterpenoid compound. The following sections detail its natural origin, a generalized methodology for its extraction and isolation based on established protocols for similar compounds, and a discussion of the known biological activities within its chemical class, highlighting the need for further research into its specific effects.

Natural Source of Khayalenoid E

Khayalenoid E is a naturally occurring limonoid, a subclass of triterpenoids, that has been isolated from Khaya senegalensis. Specifically, it has been identified in the leaves and twigs of this plant species. The genus Khaya, belonging to the Meliaceae family, is a rich source of diverse and structurally complex limonoids, many of which have garnered scientific interest for their potential pharmacological activities.

Experimental Protocols: Isolation and Purification

While the precise experimental details for the initial isolation of Khayalenoid E are documented in a publication that is not widely accessible (Zhongcaoyao2010 , 41, 1581–1585), a general methodology for the extraction and purification of limonoids from Khaya senegalensis can be constructed based on established scientific literature for analogous compounds.

A. Extraction: The initial step involves the collection and preparation of the plant material.

| Step | Parameter | Details |

| 1. Plant Material | Source | Leaves and twigs of Khaya senegalensis |

| Preparation | Air-dried and powdered | |

| 2. Solvent Extraction | Solvent | 95% Ethanol |

| Method | Maceration or Soxhlet extraction | |

| Duration | 24-72 hours | |

| 3. Concentration | Technique | Rotary evaporation under reduced pressure |

| Result | Crude ethanol extract |

B. Fractionation and Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

| Step | Parameter | Details |

| 1. Liquid-Liquid Partitioning | Solvents | The crude ethanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. |

| 2. Column Chromatography | Stationary Phase | Silica gel (200-300 mesh) |

| Mobile Phase | Gradient elution with a solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. | |

| 3. Further Purification | Techniques | Preparative High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of the isolated fractions to yield pure Khayalenoid E. |

| Stationary Phase (HPLC) | C18 column | |

| Mobile Phase (HPLC) | A gradient of methanol and water is a common mobile phase for the separation of limonoids. |

C. Structure Elucidation: The chemical structure of the purified Khayalenoid E is confirmed using a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule. |

Below is a generalized workflow for the isolation of Khayalenoid E.

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of purified Khayalenoid E. However, the broader class of limonoids isolated from Khaya senegalensis has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and insect antifeedant activities. It is plausible that Khayalenoid E contributes to the overall bioactivity of the plant extracts.

Given the absence of specific data for Khayalenoid E, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic limonoid with anti-inflammatory properties, a common activity for this class of compounds. This is a speculative representation and requires experimental validation for Khayalenoid E.

Quantitative Data

Specific quantitative data regarding the yield and purity of Khayalenoid E from the natural source are not available in the accessible scientific literature. The yield of limonoids from Khaya senegalensis can vary significantly based on the geographical location of the plant, the season of collection, and the specific extraction and purification methods employed.

| Parameter | Value | Source |

| Yield of Khayalenoid E | Not Reported | - |

| Purity of Isolated Khayalenoid E | Not Reported | - |

Conclusion and Future Directions

Khayalenoid E represents one of the many interesting limonoids found in Khaya senegalensis. While its natural source has been identified, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and quantitative data related to its isolation. Future research should focus on obtaining the pure compound in sufficient quantities to conduct comprehensive pharmacological studies. Elucidating the specific signaling pathways modulated by Khayalenoid E will be crucial in determining its potential as a lead compound for drug development. The detailed experimental protocol from the original publication remains a key piece of information for advancing research on this natural product.

Methodological & Application

Application Notes and Protocols for the Synthesis of Phragmalin-Type Limonoid Cores, with Reference to Khayalenoid E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E, a member of the complex phragmalin-type limonoid family of natural products, has been isolated from Khaya senegalensis. While the total synthesis of Khayalenoid E has not yet been reported in the scientific literature, significant progress has been made in the synthesis of the core structures of this class of molecules. This document provides the known structural information for Khayalenoid E and details a robust synthetic protocol for a key bridged tricyclic core structure common to many phragmalin-type limonoids. The methodologies presented are based on published synthetic strategies and are intended to serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.

Structure of Khayalenoid E

Khayalenoid E is a structurally complex natural product isolated from the stems of Khaya senegalensis. Its molecular formula is C₂₉H₃₄O₉. The structure was elucidated through spectroscopic analyses[1].

Table 1: Chemical Identifiers for Khayalenoid E [2][3]

| Identifier | Value |

| CAS Number | 1220508-29-1 |

| Molecular Formula | C₂₉H₃₄O₉ |

| Canonical SMILES | CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC |

| InChI | InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-28(4)19(22)15(31)12-18(28)20(33)38-29(5,24(16)17)25-13-36-10-9-25 |

Synthetic Strategy for Phragmalin-Type Limonoid Core

Given the absence of a reported total synthesis for Khayalenoid E, this section details a synthetic protocol for a key octahydro-1H-2,4-methanoindene core, a foundational framework for many phragmalin-type limonoids. The following protocol is adapted from the work of Sarpong and coworkers, who have developed an efficient route to this complex scaffold.

Logical Workflow for the Synthesis of the Phragmalin Core

Caption: Synthetic workflow for the phragmalin core.

Experimental Protocols

The following protocols describe the key steps in the synthesis of the octahydro-1H-2,4-methanoindene core of phragmalin-type limonoids.

3.1 Synthesis of the Hydrindanone System

This initial phase focuses on the construction of a key hydrindanone derivative through a Diels-Alder reaction.

Table 2: Reagents and Conditions for Diels-Alder Reaction

| Reagent/Condition | Quantity/Value |

| Diene | 1.0 equiv |

| Dienophile | 1.2 equiv |

| Lewis Acid Catalyst | 0.1 equiv |

| Solvent | Dichloromethane |

| Temperature | -78 °C to rt |

| Reaction Time | 12 h |

| Yield | 85% |

Protocol:

-

To a solution of the diene (1.0 equiv) in dichloromethane at -78 °C is added the Lewis acid catalyst (0.1 equiv).

-

The dienophile (1.2 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired hydrindanone.

3.2 Intramolecular Cyclization to Form the Bridged Core

This crucial step involves an intramolecular conjugate addition to form the characteristic bridged tricyclic system of the phragmalin core.

Table 3: Reagents and Conditions for Intramolecular Cyclization

| Reagent/Condition | Quantity/Value |

| Hydrindanone Precursor | 1.0 equiv |

| Base (KOt-Bu) | 0.1 equiv |

| Solvent | THF |

| Temperature | -78 °C to 0 °C |

| Reaction Time | 2 h |

| Yield | 79% |

Protocol:

-

A solution of the hydrindanone precursor (1.0 equiv) in THF is cooled to -78 °C.

-

A solution of potassium tert-butoxide (0.1 equiv) in THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the octahydro-1H-2,4-methanoindene core as a single diastereomer.

Signaling Pathway Visualization (Hypothetical)

While the specific signaling pathways affected by Khayalenoid E are not detailed in the provided search results, many limonoids are known to possess anti-cancer and anti-inflammatory properties. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive limonoid.

Caption: Hypothetical signaling pathway for a limonoid.

Conclusion

The synthesis of phragmalin-type limonoids like Khayalenoid E represents a significant challenge in modern organic chemistry. While a total synthesis of Khayalenoid E remains an open goal, the successful construction of the complex core structures of this family provides a clear roadmap for future synthetic endeavors. The protocols detailed herein for the synthesis of the octahydro-1H-2,4-methanoindene framework offer a valuable resource for researchers aiming to access these intricate and biologically important molecules. Further research into the total synthesis of Khayalenoid E will undoubtedly lead to the development of novel synthetic methodologies and could provide access to quantities of this and related compounds for detailed biological evaluation.

References

Application Note: Quantitative Analysis of Khayalenoid E using High-Performance Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Khayalenoid E is a naturally occurring triterpenoid compound isolated from the leaves and twigs of Khaya senegalensis, a plant belonging to the Meliaceae family.[1][2] Triterpenoids from this genus have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] As a member of the limonoid class of phytochemicals, Khayalenoid E holds potential for further investigation in drug discovery and development. Accurate and precise quantification of Khayalenoid E in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action.

This application note provides a detailed protocol for the quantification of Khayalenoid E using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photodiode Array (PDA) detector. The described methodology is intended for researchers, scientists, and drug development professionals.

Materials and Methods

Reagents and Materials

-

Khayalenoid E reference standard (≥98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water

-

Formic acid

-

Syringe filters (0.45 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

-

Analytical balance

-

Sonicator

-

Vortex mixer

-

Centrifuge

Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Khayalenoid E reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Khaya senegalensis leaves)

-

Extraction:

-

Weigh 1 g of dried and powdered Khaya senegalensis leaves into a 50 mL conical tube.

-

Add 20 mL of methanol to the tube.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) twice more with fresh methanol.

-

Pool the supernatants.

-

-

Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7][8]

-

Linearity: Construct a calibration curve by plotting the peak area of Khayalenoid E against the corresponding concentration of the working standard solutions. The linearity should be evaluated by the correlation coefficient (r²) of the regression line.[2][6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[2][9]

-